

A Comparative Analysis of Butyl Lactate and Ethyl Lactate as Green Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: *B089738*

[Get Quote](#)

An objective evaluation for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of sustainable chemistry, the demand for effective, environmentally benign solvents is paramount. Among the frontrunners in the class of green solvents are alkyl lactates, derived from renewable resources. This guide provides a detailed comparative study of two prominent lactate esters: **butyl lactate** and ethyl lactate. Their performance as solvents is critically evaluated, supported by experimental data on their physicochemical properties, synthesis, and applications, particularly within the pharmaceutical and chemical industries.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for various applications. **Butyl lactate** and ethyl lactate, while both esters of lactic acid, exhibit key differences in their physical and chemical characteristics. These differences, summarized in the table below, influence their behavior in formulations, reaction media, and extraction processes.

Property	Butyl Lactate	Ethyl Lactate	References
Molecular Formula	C ₇ H ₁₄ O ₃	C ₅ H ₁₀ O ₃	[1],[2]
Molecular Weight	146.18 g/mol	118.13 g/mol	[1],[2]
Appearance	Clear, colorless liquid	Clear, colorless liquid	[1],[2]
Odor	Mild, buttery, creamy	Mild, fruity	[3],[4]
Boiling Point	188 °C	154 °C	[5],[6]
Melting Point	-28 °C	-25 °C	[5],[6]
Flash Point	71 °C	46 °C	[5],[6]
Density	0.98 g/cm ³	1.03 g/cm ³	[5],[2]
Water Solubility	Slightly soluble (4.5 g/100 ml)	Miscible	[3]
Vapor Pressure	0.4 mmHg (20 °C)	1.7 mmHg (20 °C)	[1]

Performance as Solvents: A Data-Driven Assessment

The efficacy of a solvent is determined by its ability to dissolve various solutes and its influence on chemical processes. While both butyl and ethyl lactate are versatile solvents, their performance profiles show notable distinctions.

Solubility of Active Pharmaceutical Ingredients (APIs) and Excipients

Ethyl lactate has been recognized by the FDA as a suitable excipient in pharmaceutical formulations, owing to its excellent solubilizing power for a range of active compounds.[7][8][9] For instance, the solubility of the antioxidant butylated hydroxytoluene (BHT) in pharmaceutical-grade ethyl lactate is approximately 0.311 g/mL at 25°C, while ascorbic acid has a much lower solubility of about 33 mg/L at the same temperature.[10]

While direct comparative studies on the solubility of a wide range of APIs in both butyl and ethyl lactate are limited in publicly available literature, the difference in their polarity and alkyl chain length suggests a variance in their solubilizing capabilities for different classes of compounds. The higher hydrophobicity of **butyl lactate** may render it a better solvent for non-polar molecules, whereas the miscibility of ethyl lactate with water makes it suitable for a broader range of polar and semi-polar substances.

Performance in Chemical Synthesis

The choice of solvent can significantly impact reaction rates and equilibria. The esterification of lactic acid to produce these lactate esters has been a subject of kinetic studies. For the uncatalyzed esterification of lactic acid with their respective alcohols, the activation energies have been determined.^[11] The activation energy for the uncatalyzed reaction of lactic acid with n-butanol to form **butyl lactate** is approximately 13,190 cal/mol.^[11] For the esterification with ethanol to form ethyl lactate, kinetic studies have also been performed, with one study showing an activation energy of 52.29 kJ/mol (approximately 12,500 cal/mol) for the reaction catalyzed by an ion-exchange resin.^[12]

In a study on the alcoholysis of poly(lactic acid), it was observed that the reaction proceeded fastest in ethanol compared to propanol and butanol, suggesting that the smaller alkyl group of ethyl lactate may lead to faster reaction kinetics in some systems due to reduced steric hindrance.^[13]

Environmental Profile and Safety

Both **butyl lactate** and ethyl lactate are lauded as green solvents due to their derivation from renewable resources and their biodegradability.^[4] They are considered to have low toxicity.^[4] However, their different vapor pressures and flash points result in slightly different safety considerations. Ethyl lactate's lower flash point and higher vapor pressure indicate a higher flammability risk compared to **butyl lactate**.

Experimental Protocols: Synthesis of Lactate Esters

The most common method for synthesizing butyl and ethyl lactate is the esterification of lactic acid with the corresponding alcohol. Below are representative experimental protocols for their laboratory-scale synthesis.

Synthesis of Ethyl Lactate via Esterification of Lactic Acid

Materials:

- Lactic acid (aqueous solution, e.g., 88 wt%)
- Ethanol (99.9%)
- Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)
- Three-necked round-bottom flask
- Reflux condenser
- Thermometer
- Magnetic stirrer and hot plate

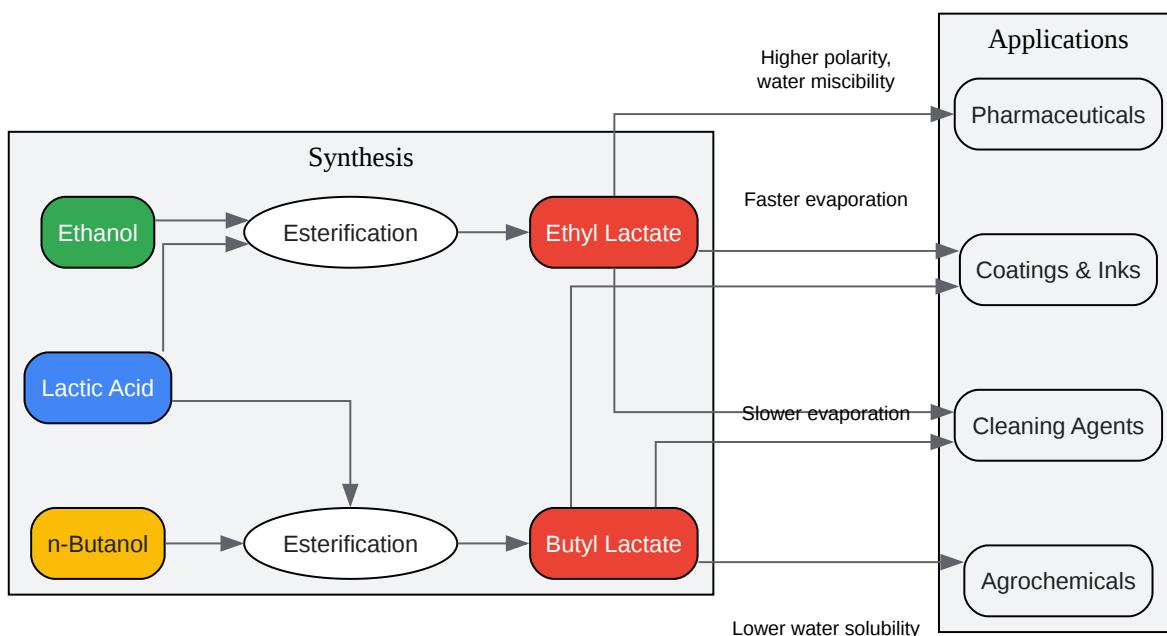
Procedure:

- Charge the three-necked flask with the aqueous lactic acid solution and the Amberlyst 15 catalyst.
- Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.[14]
- Separately heat the ethanol to the same temperature.
- Add the heated ethanol to the reaction flask. This marks the start of the reaction.
- Maintain the reaction mixture at the set temperature under reflux with continuous stirring for the desired reaction time (e.g., several hours).[14]
- Monitor the progress of the reaction by taking samples periodically and analyzing them using gas chromatography (GC).
- After the reaction, the catalyst can be filtered off, and the ethyl lactate can be purified from the reaction mixture by distillation.[15]

Synthesis of Butyl Lactate via Esterification of Lactic Acid

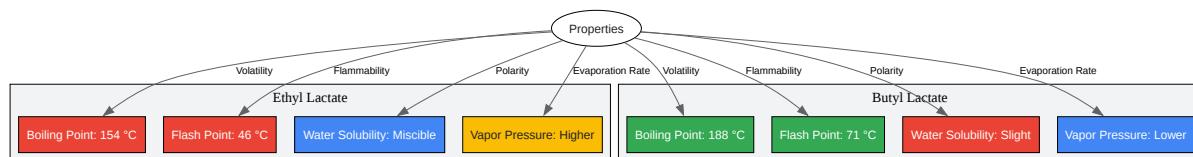
Materials:

- Lactic acid
- n-butanol
- Catalyst (e.g., sulfuric acid, or a solid acid catalyst)[[11](#)]
- Toluene (as an azeotropic agent to remove water)
- Round-bottom flask
- Dean-Stark apparatus or a similar water knockout vessel
- Reflux condenser
- Heating mantle
- Magnetic stirrer


Procedure:

- In a round-bottom flask, combine lactic acid, n-butanol, toluene, and the catalyst.[[16](#)] A molar excess of butanol is typically used.
- Connect the flask to a water knockout vessel and a reflux condenser.
- Heat the mixture to reflux with stirring. The toluene-water azeotrope will distill off, and the water will be collected in the trap, driving the reaction towards the product side.
- Continue the reaction for several hours until the desired conversion is achieved.[[16](#)] The reaction progress can be monitored by GC analysis of withdrawn samples.
- After the reaction is complete, cool the mixture to room temperature.

- If a homogeneous catalyst like sulfuric acid is used, it needs to be neutralized. If a solid catalyst is used, it can be removed by filtration.
- The excess butanol and toluene are removed by distillation.
- The crude **butyl lactate** is then purified by vacuum distillation to obtain the final high-purity product.[17]


Visualizing the Process: From Synthesis to Application

To illustrate the lifecycle and comparative aspects of these solvents, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow for ethyl and **butyl lactate**.

[Click to download full resolution via product page](#)

Caption: Key property comparison of ethyl lactate and **butyl lactate**.

Conclusion

Both **butyl lactate** and ethyl lactate present compelling cases as green solvents, each with a distinct set of properties that make them suitable for different applications. Ethyl lactate, with its lower boiling point, higher water solubility, and faster evaporation rate, is often favored in applications requiring quick drying and compatibility with aqueous systems.^[4] Its established use as a pharmaceutical excipient further broadens its appeal in drug development.^[7]

On the other hand, **butyl lactate**'s higher boiling point, lower vapor pressure, and reduced water solubility make it an excellent choice for formulations where slower evaporation and a more hydrophobic character are desired, such as in certain coatings and agrochemical formulations.^[4]

The selection between these two lactate esters should be guided by a thorough understanding of the specific requirements of the application, including desired solvency, evaporation characteristics, and interaction with other components in the system. As the push for sustainable technologies continues, both butyl and ethyl lactate are poised to play increasingly important roles in the transition away from traditional, petroleum-based solvents. Further direct comparative studies, particularly on the solubility of a broader range of solutes, would be invaluable to the scientific community in making informed decisions for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl lactate CAS#: 97-64-3 [m.chemicalbook.com]
- 3. inchem.org [inchem.org]
- 4. biviture.com [biviture.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 7. US20050287179A1 - Use of ethyl lactate as an excipient for pharmaceutical compositions - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. pharmtech.com [pharmtech.com]
- 11. "Kinetics of the lactic acid-butyl alcohol esterification reaction" by Joel Howard Kaplan [digitalcommons.njit.edu]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | MDPI [mdpi.com]
- 14. iaeng.org [iaeng.org]
- 15. uest.ntua.gr [uest.ntua.gr]
- 16. CN102030644A - Preparation method of butyl lactate - Google Patents [patents.google.com]
- 17. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Comparative Analysis of Butyl Lactate and Ethyl Lactate as Green Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089738#comparative-study-of-butyl-lactate-and-ethyl-lactate-as-green-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com